8-Chloroimidazo[1,2-a]pyrazine
Overview
Description
8-Chloroimidazo[1,2-a]pyrazine is a chemical compound with the molecular formula C6H4ClN3. It has an average mass of 153.569 Da and a monoisotopic mass of 153.009369 Da .
Molecular Structure Analysis
The molecular structure of 8-Chloroimidazo[1,2-a]pyrazine consists of a fused imidazo and pyrazine ring. It has a density of 1.5±0.1 g/cm³, a molar refractivity of 39.8±0.5 cm³, and a molar volume of 101.4±7.0 cm³ .
Chemical Reactions Analysis
Regioselective metalations of 6-chloroimidazo[1,2-a]pyrazine using TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl) such as TMPMgCl·LiCl and TMP2Zn·2MgCl2·2LiCl provided Zn- and Mg-intermediates, that after quenching with various electrophiles gave access to polyfunctionalized imidazopyrazine heterocycles .
Physical And Chemical Properties Analysis
8-Chloroimidazo[1,2-a]pyrazine has a polar surface area of 30 Ų and a polarizability of 15.8±0.5 10^-24 cm³. It has a surface tension of 57.1±7.0 dyne/cm and an index of refraction of 1.713 .
Scientific Research Applications
Chemical Synthesis
8-Chloroimidazo[1,2-a]pyrazine: is used as a scaffold in chemical synthesis. It can undergo various chemical reactions such as regioselective metalations, nucleophilic additions, and cross-couplings .
Drug Development
This compound acts as a versatile scaffold in drug development due to its reactivity and potential biological activity. It’s often used in the synthesis of pharmaceuticals .
Molecular Recognition
Compounds like 8-Chloroimidazo[1,2-a]pyrazine can have unique applications in molecular recognition, which is crucial for designing drugs that specifically target certain biological molecules .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
8-chloroimidazo[1,2-a]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-5-6-9-2-4-10(6)3-1-8-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PREWHWRWNMLCNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C(C2=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40437417 | |
Record name | 8-chloroimidazo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40437417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloroimidazo[1,2-a]pyrazine | |
CAS RN |
69214-33-1 | |
Record name | 8-chloroimidazo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40437417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why was 8-chloroimidazo[1,2-a]pyrazine chosen as an intermediate in the synthesis of these novel C-nucleosides?
A1: The researchers aimed to synthesize C-nucleosides where the purine moiety is replaced with the isosteric heterocycle 8-aminoimidazo[1,2-α]pyrazine []. 8-Chloroimidazo[1,2-a]pyrazine serves as a crucial synthetic precursor. Reacting it with a C-1 functionalized sugar, specifically (2ξ)-1-amino-3,6-anhydro-l-deoxy-4,5-O-isopropylidene-7-O-trityl-D-allo-heptitol, allows for the construction of the core nucleoside structure. Subsequent conversion of the 8-chloro group to the desired 8-amino derivative, followed by deprotection steps, yields the target C-nucleoside []. This approach leverages the reactivity of the chlorine atom for nucleophilic substitution, facilitating the introduction of the desired amino group at the 8-position of the imidazo[1,2-α]pyrazine ring.
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